molecular formula C15H23NO3 B14173294 N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide CAS No. 5540-08-9

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide

Cat. No.: B14173294
CAS No.: 5540-08-9
M. Wt: 265.35 g/mol
InChI Key: MRUVOCSKFGXWFA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyethyl group and a methoxy-methylphenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(4-methoxy-3-methylphenyl)butanoic acid and 2-methoxyethylamine.

    Amidation Reaction: The carboxylic acid group of 4-(4-methoxy-3-methylphenyl)butanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated intermediate is then reacted with 2-methoxyethylamine to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context and the specific biological system being studied.

Comparison with Similar Compounds

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide can be compared with other similar compounds, such as:

    N-(2-methoxyethyl)-4-(4-methoxyphenyl)butanamide: Lacks the methyl group on the phenyl ring.

    N-(2-ethoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide: Has an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-4-(4-hydroxy-3-methylphenyl)butanamide: Contains a hydroxy group instead of a methoxy group.

Properties

CAS No.

5540-08-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C15H23NO3/c1-12-11-13(7-8-14(12)19-3)5-4-6-15(17)16-9-10-18-2/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,17)

InChI Key

MRUVOCSKFGXWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NCCOC)OC

Origin of Product

United States

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